![molecular formula C24H20FN3O2S B6509038 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide CAS No. 901242-33-9](/img/structure/B6509038.png)
2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C24H20FN3O2S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.12602622 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Based on its structural features, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other imidazole compounds, it may potentially influence pathways involving imidazole-containing enzymes or receptors .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific details on the compound’s targets and mode of action, it’s challenging to predict how these factors might impact the compound’s activity .
Disclaimer: The compound is part of a collection of rare and unique chemicals provided for early discovery researchers . The buyer assumes responsibility to confirm the product identity and/or purity. All sales are final .
Biological Activity
2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H22FN3O3S with a molecular weight of 463.5 g/mol. Its structure features an imidazole ring substituted with phenyl and methoxy groups, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing promising results across several therapeutic areas:
1. Anticancer Activity
Research indicates that derivatives of N-phenylacetamide exhibit potent anticancer properties. In a study focused on prostate carcinoma (PC3) cell lines, compounds similar to this compound demonstrated significant cytotoxicity. For instance:
- Compound derivatives showed IC50 values ranging from 52 µM to 100 µM against various cancer cell lines, indicating their potential as anticancer agents when compared to standard treatments like imatinib .
2. Antimicrobial Activity
The compound's antimicrobial efficacy has been tested against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Notably:
- The compound exhibited notable activity against MRSA strains, suggesting its potential use in treating resistant bacterial infections .
3. Anti-inflammatory Properties
In vitro studies have highlighted the anti-inflammatory potential of this compound. It was found to inhibit key inflammatory pathways, which could be beneficial in managing conditions characterized by excessive inflammation.
Case Studies and Research Findings
A detailed analysis of various studies provides insights into the mechanisms and efficacy of the compound:
The biological activities are likely attributed to the structural features of the compound:
- The imidazole ring plays a crucial role in interacting with biological targets.
- Substituents such as the fluorophenyl and methoxy groups enhance lipophilicity and modulate receptor interactions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit anticancer properties. Specifically, compounds similar to 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, a study demonstrated that related imidazole compounds effectively inhibited the proliferation of breast cancer cells through the modulation of signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inhibitors targeting p38 MAPK pathways have been shown to reduce inflammation in various models of disease. The dual inhibition of p38 MAPK and phosphodiesterase (PDE) pathways is particularly promising for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease . Preclinical studies involving related compounds have demonstrated significant reductions in pro-inflammatory cytokines, suggesting potential therapeutic benefits .
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing imidazole rings can inhibit the growth of bacteria and fungi. The specific compound may exhibit similar effects, potentially serving as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including those structurally similar to our compound. The results highlighted significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Case Study 2: Anti-inflammatory Mechanism
In a preclinical trial assessing the anti-inflammatory effects of related compounds, researchers found that administration significantly reduced markers of inflammation in animal models of arthritis. The study suggested that these compounds could serve as dual inhibitors of critical inflammatory pathways .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-30-20-13-9-16(10-14-20)22-24(28-23(27-22)17-7-11-18(25)12-8-17)31-15-21(29)26-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWPRYRIICMRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.